molecular formula C15H13N3O4S B2556449 Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate CAS No. 338395-94-1

Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate

Cat. No.: B2556449
CAS No.: 338395-94-1
M. Wt: 331.35
InChI Key: ACRLMNCKPSSYPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is likely to be quite complex. The presence of multiple rings and functional groups means that the compound could potentially exist in multiple isomeric forms. The exact structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group could potentially engage in reactions such as acylation or alkylation, while the carboxylate group could undergo reactions such as esterification or amidation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Techniques and Derivative Development

  • Researchers have developed facile synthesis methods for novel compounds starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate derivatives. These methods involve regiospecific conversion of ester functionalities to acids and subsequent reactions leading to the formation of various heterocyclic compounds, indicating a broad scope for chemical transformations and potential applications in medicinal chemistry (Koza et al., 2013).

Antitumor Activity Evaluation

  • A study focused on the synthesis of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates showed that these compounds exhibit promising antitumor potential against several human tumor cell lines. Notably, the research highlighted structure-activity relationships and the lack of significant toxicity against non-tumor cell lines, suggesting these derivatives as potential candidates for cancer therapy (Rodrigues et al., 2021).

Chemical Properties and Reactions

  • The chemical structure of a related compound, methyl 4-{[6-(4-bromophenyl)-3-oxo-2,3,4,5-tetrahydropyridazin-4-yl]methyl}benzoate, was analyzed, revealing its molecular conformation and interactions. This study provides insight into the structural characteristics of such compounds, which is essential for understanding their reactivity and potential applications in developing pharmacologically active molecules (Bortoluzzi et al., 2011).

Future Directions

Future research on this compound could involve exploring its potential biological activities, studying its physical and chemical properties in more detail, and developing methods for its synthesis .

Biochemical Analysis

Biochemical Properties

The compound Methyl 7-amino-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate could potentially interact with various enzymes and proteins due to its complex structure. The presence of an amino group and a carboxylate group suggests it could participate in reactions involving amine transfer or act as a ligand for metal ions in enzymes . Specific interactions would depend on the exact spatial and electronic configuration of the molecule.

Cellular Effects

The effects of this compound on cells are not known as of 2021. Based on its structure, it could potentially influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it might interact with receptors or enzymes, altering their activity and subsequently affecting downstream cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is not known as of 2021. Its effects at the molecular level could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The exact mechanisms would depend on the specific biochemical properties of the compound .

Metabolic Pathways

The compound could potentially be involved in various metabolic pathways, depending on its biochemical properties and the specific enzymes or cofactors it interacts with .

Properties

IUPAC Name

methyl 7-amino-2-(4-methoxyphenyl)-3-oxothieno[3,2-c]pyridazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c1-21-9-5-3-8(4-6-9)18-11(19)7-10-13(17-18)12(16)14(23-10)15(20)22-2/h3-7H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRLMNCKPSSYPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C=C3C(=N2)C(=C(S3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.